CID 9839786

CAS No.:

Cat. No.: VC2029778

Molecular Formula: C2H8Cl3NO2Te+

Molecular Weight: 312 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H8Cl3NO2Te+ |

|---|---|

| Molecular Weight | 312 g/mol |

| Standard InChI | InChI=1S/C2H4Cl3O2Te.H3N/c3-8(4,5)6-1-2-7-8;/h1-2H2;1H3/p+1 |

| Standard InChI Key | JKJLHRGACLEQMQ-UHFFFAOYSA-O |

| Canonical SMILES | C1CO[Te](O1)(Cl)(Cl)Cl.[NH4+] |

Introduction

Chemical Structure and Properties

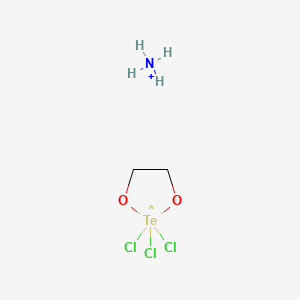

AS101, chemically known as ammonium tri-chloro(dioxoethylene-O,O'-)tellurate, is a tellurium(IV) compound with immunomodulating properties. Its basic chemical information is presented in Table 1.

Table 1: Chemical Properties of AS101 (CID 9839786)

| Property | Value |

|---|---|

| CAS Registry Number | 106566-58-9 |

| Molecular Formula | C₂H₈Cl₃NO₂Te⁺ |

| Molecular Weight | 312.00 g/mol |

| SMILES | C1COTe(Cl)(Cl)Cl.[NH4+] |

| Chemical Names | Ammonium trichloro(dioxoethylene-O,O')tellurate; Tellurate(1-), (1,2-ethanediolato(2-)-O,O')trichloro-, ammonium; Ossirene |

AS101 features a tellurium atom coordinated to a dioxoethylene moiety and three chlorine atoms, forming a cyclic structure. This unique chemical composition contributes to its biological activity, particularly through its redox-modulating properties that affect thiol groups in biological systems .

Immunomodulatory Effects

AS101 exhibits potent immunomodulatory activities primarily through its ability to influence cytokine production by various immune cells. This compound has significant effects on both innate and adaptive immune responses.

Cytokine Production

AS101 induces the secretion of multiple cytokines from immune cells, as summarized in Table 2.

Table 2: Cytokines Induced by AS101

Studies have demonstrated that AS101 treatment induces mouse and human hematopoietic cells to secrete cytokines such as interleukin-1 alpha (IL-1α), IL-2, tumor necrosis factor-alpha (TNF-α), and gamma interferon (IFN-γ) . Additionally, in a dose-dependent manner, AS101 can induce high secretion levels of IL-6, IL-3, granulocyte-macrophage colony-stimulating factor (GM-CSF), and stem cell factor (SCF) .

Lymphocyte Activation

AS101 has been shown to induce proliferation of human lymphocytes in vitro . This activation is associated with increased IL-2 production and expression of IL-2 receptors. Mononuclear cells from normal donors acquire responsiveness to recombinant IL-2 and bind monoclonal antibody to IL-2 receptor after incubation with AS101 . Furthermore, splenocytes of mice treated in vivo with AS101 express high levels of IL-2 receptor . The stimulation mechanism appears to involve an increase in intracellular free calcium .

Protective Effects in Chemotherapy

One of the most significant therapeutic applications of AS101 is its protective effect against chemotherapy-induced toxicity. This protection spans multiple hematopoietic lineages and has potential clinical applications.

Myeloprotective Effects

AS101 demonstrates remarkable myeloprotective effects during chemotherapy treatment. The compound prevents the decrease in bone marrow (BM) and spleen myeloid progenitor cells, and significantly increases the survival of lethally treated mice . Pretreatment with AS101 before administration of chemotherapeutic agents such as cyclophosphamide (CYP) or 5-fluorouracil (5-FU) results in significant protection of multiple blood cell lineages .

Table 3: Myeloprotective Effects of AS101 in Chemotherapy

Studies have shown that AS101 pretreatment before cyclophosphamide administration results in a significant increase in the proliferation of bone marrow colony-forming units granulocyte-macrophage (CFU-GM) progenitor cells, improved bone marrow cellularity, and enhanced colony-stimulating factor (CSF) secretion .

Mechanism of Myeloprotection

The protective effect of AS101 in chemotherapy appears to be mediated through the endogenous production of cytokines such as IL-1, IL-6, IL-3, SCF, and GM-CSF . These cytokines offer protection to circulating blood elements and ameliorate the reconstitution of megakaryocytic and erythroid progenitors . The simultaneous protection of multiple lineage cell compartments is likely due to AS101's stimulation of primitive stem cells resistant to chemotherapy .

Research has demonstrated that the protective effect of AS101 can be abrogated by treatment with anti-IL-1R or anti-SCF antibodies, confirming the cytokine-mediated nature of this protection .

Anti-inflammatory Mechanisms

AS101 exhibits significant anti-inflammatory properties through multiple mechanisms, particularly through modulation of the NFκB signaling pathway.

Regulation of NFκB Pathway

AS101 exerts anti-inflammatory effects associated with the regulation of the NFκB signaling pathway . In lipopolysaccharide (LPS)-activated macrophages, AS101 reduces IκB phosphorylation and degradation, and reduces NFκB nuclear translocation, albeit at different kinetics . Chromatin immunoprecipitation assays have shown that AS101 treatment attenuates the p50-subunit's ability to bind DNA at the NFκB consensus site in the iNOS promoter following LPS induction .

Effect on Inflammatory Mediators

Treatment with AS101 significantly inhibits LPS-stimulated nitric oxide (NO) production and downregulates LPS-induced inducible nitric oxide synthase (iNOS) expression in macrophages . Additionally, LPS-induced IL-6 secretion is significantly reduced by AS101 treatment . These effects collectively contribute to AS101's anti-inflammatory properties.

In human fibroblasts activated with IL-1β, AS101 significantly reduces the expression of inflammatory cytokines, including IL-6 and IL-1β, without affecting cell proliferation . This suggests that AS101 may have direct anti-inflammatory effects on non-immune cells as well.

Therapeutic Applications in Disease Models

Research has demonstrated AS101's therapeutic potential across multiple disease models, particularly in cancer, autoimmune diseases, and inflammatory conditions.

Cancer

AS101 has shown promise in cancer therapy through multiple mechanisms:

-

Antitumor Effects: AS101 administered systemically to mice mediates antitumor effects attributable to its immunomodulatory properties .

-

Synergy with Chemotherapy: AS101 exhibits a synergistic effect with cyclophosphamide in treating tumor-bearing mice, suggesting that combining these treatments provides more effective tumor control . The immunomodulatory role of AS101 counteracts chemotherapy-induced hematopoietic suppression while enhancing the antitumor efficacy .

-

Inhibition of Tumor Metastasis: Recent research has shown that AS101 ameliorates tumor metastasis by downregulating heparanase expression . Heparanase, an endo-glucuronidase that cleaves heparin sulfate side chains of proteoglycans on the cell surface, is overexpressed in tumor cells and promotes tumor metastasis and angiogenesis . AS101 decreases heparanase expression in cancer cells (4T1 and CT26), even under constitutive overactivation of the AKT/mTOR signaling pathway .

Autoimmune and Inflammatory Diseases

AS101 has demonstrated efficacy in multiple models of autoimmune and inflammatory diseases:

Experimental Autoimmune Encephalomyelitis (EAE)

AS101 effectively ameliorates experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis . The compound inhibits the differentiation of Th17 cells and reduces the production of IL-17 and GM-CSF while promoting IL-2 production in activated T cells . AS101 blocks the activation of transcriptional factors NFAT, Stat3, and RORγt, and increases activation of Erk1/2, suggesting a mechanism for its action in EAE .

Real-time PCR analysis has shown that AS101 reduces IL-17, IFN-γ, GM-CSF, and IL-6 mRNA expression in inflammatory cells of the spinal cord . Flow cytometry analysis indicates that CD4+ T cells and IL-17 and GM-CSF-producing cells are reduced in the spinal cords of AS101-treated mice compared to those treated with PBS .

Rheumatoid Arthritis

AS101 demonstrates anti-rheumatic and anti-inflammatory activity in an experimental rheumatoid arthritis (RA) model . The compound reduces disease progression by blocking extravasation of inflammatory VLA4+ cells into the joint and by preserving joint tissue architecture . AS101 treatment significantly reduces serum titers of anti-cyclic citrullinated peptide antibodies (ACPA) compared to control rats . These antibodies are associated with an aggressive disease course, joint destruction, and poor remission rates in RA .

Future Research Directions

Based on the promising results from preclinical studies, several future research directions for AS101 have emerged:

-

Clinical Trials: Phase II clinical trials with patients treated with chemotherapy in combination with AS101 have been initiated . Further clinical investigations are needed to establish optimal dosing, timing, and combination strategies.

-

Expanded Disease Models: Given AS101's diverse mechanisms of action, its efficacy should be evaluated in additional disease models, particularly those involving inflammation, immunosuppression, or dysregulated cytokine production.

-

Structural Optimization: The development of AS101 derivatives with enhanced activity or targeted effects could further expand its therapeutic potential.

-

Combination Therapies: Further exploration of synergistic effects when combining AS101 with other therapeutic agents could lead to improved treatment protocols for various diseases.

-

Long-term Safety: While AS101 appears to have a favorable short-term safety profile, comprehensive long-term safety studies are needed to support its clinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume